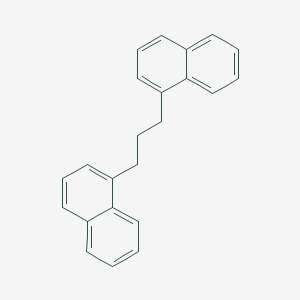
Naphthalene, 1,1'-(1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 1,3-bis(1-naphthyl)propane, is a polycyclic aromatic hydrocarbon that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Naphthalene, 1,1'-(1,3-propanediyl)bis- has been used in various scientific research applications. One of its most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been used in the synthesis of organic semiconductors and as a dopant in organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of naphthalene, 1,1'-(1,3-propanediyl)bis- is not well understood. However, it is believed to interact with the pi-electron systems of organic molecules, leading to changes in their electronic and optical properties. This interaction is thought to be responsible for its potential applications in organic electronics.
Efectos Bioquímicos Y Fisiológicos
Naphthalene, 1,1'-(1,3-propanediyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and potentially carcinogenic. Therefore, it should be handled with care in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory experiments is its potential applications in organic electronics. It is also relatively easy to synthesize and manipulate in the laboratory. However, its potential toxicity and carcinogenicity should be taken into consideration when handling this compound.
Direcciones Futuras
There are several future directions for research on naphthalene, 1,1'-(1,3-propanediyl)bis-. One direction is to further explore its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to investigate its potential applications in the field of organic spintronics, where it could be used as a spin transport material. Additionally, more studies are needed to understand its mechanism of action and potential toxicity.
Conclusion
In conclusion, naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Naphthalene, 1,1'-(1,3-propanediyl)bis- can be synthesized using various methods. One of the most common methods is through the Friedel-Crafts reaction, which involves the reaction of naphthalene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.
Propiedades
Número CAS |
14564-86-4 |
|---|---|
Nombre del producto |
Naphthalene, 1,1'-(1,3-propanediyl)bis- |
Fórmula molecular |
C23H20 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-(3-naphthalen-1-ylpropyl)naphthalene |
InChI |
InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2 |
Clave InChI |
ZOZXMYSUFOYSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



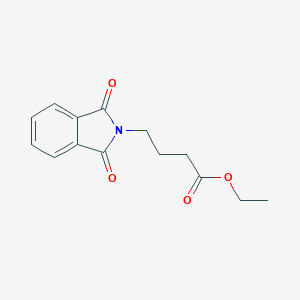
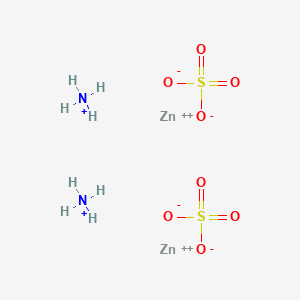
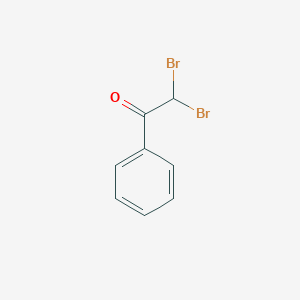
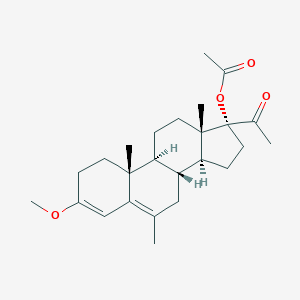
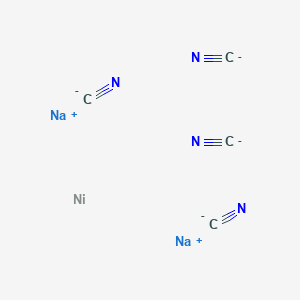
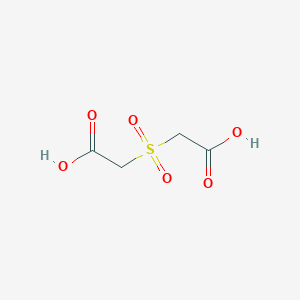
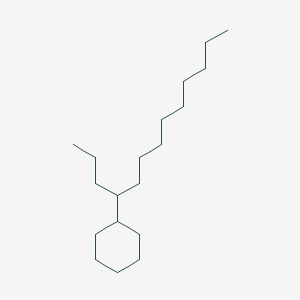
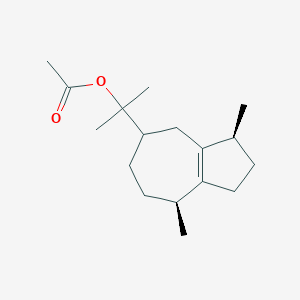
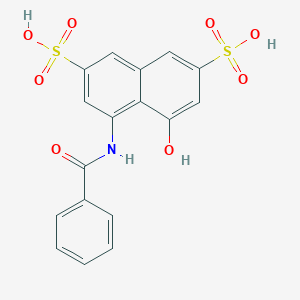
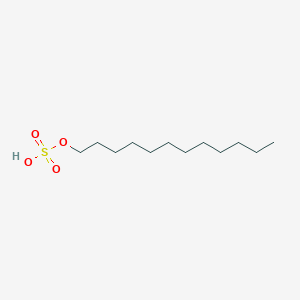
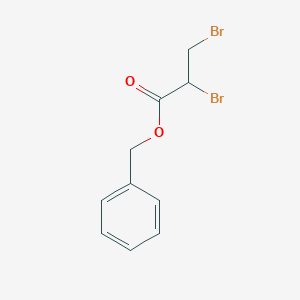
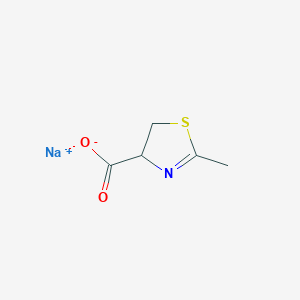
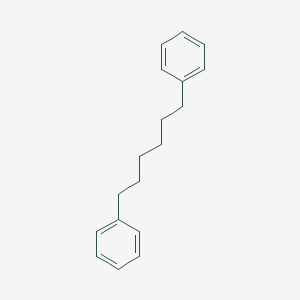
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)